![molecular formula C17H15FN2O3S B2670219 N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 441291-58-3](/img/structure/B2670219.png)
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
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Description
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, commonly known as FM-DAB, is a fluorinated benzothiazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. FM-DAB has been extensively studied for its unique molecular properties and its ability to selectively target specific cellular pathways, making it a promising candidate for drug development and therapeutic interventions.
Scientific Research Applications
- The compound has been investigated as an O-GlcNAcase inhibitor. O-GlcNAcase is an enzyme involved in post-translational modification of proteins through O-GlcNAcylation. Modulating O-GlcNAcase activity can impact cellular processes such as transcription, signal transduction, and protein stability .
- Fluorinated organic compounds have gained attention in the crop protection industry. As more than 50% of pesticides launched in recent decades contain fluorine, compounds like this one could contribute to pest control .
O-GlcNAcase (OGA) Inhibition
Crop Protection
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKCLPGCWTGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
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